molecular formula C8H3F6IS B12120388 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene

4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene

Cat. No.: B12120388
M. Wt: 372.07 g/mol
InChI Key: MUERXKQPKMEGDT-UHFFFAOYSA-N
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Description

4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and trifluoromethylsulfanyl groups attached to a benzene ring

Properties

Molecular Formula

C8H3F6IS

Molecular Weight

372.07 g/mol

IUPAC Name

4-iodo-2-(trifluoromethyl)-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F6IS/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H

InChI Key

MUERXKQPKMEGDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethylsulfanyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is unique due to the presence of both trifluoromethyl and trifluoromethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications .

Biological Activity

Chemical Structure and Properties

4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene is a halogenated aromatic compound characterized by the presence of iodine and trifluoromethyl groups. Its molecular formula is C10H4F6IS, and it possesses unique physicochemical properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC10H4F6IS
Molecular Weight394.09 g/mol
Melting PointNot well-documented
SolubilityVaries with solvent

Antimicrobial Properties

Research indicates that 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene exhibits significant antimicrobial activity. A study investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Pseudomonas aeruginosa (Gram-negative)

The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes.

The trifluoromethyl and iodo substituents are thought to enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes effectively. Additionally, the presence of sulfur in the structure may contribute to redox reactions that disrupt cellular processes.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Toxicological Studies

While the antimicrobial properties are promising, it is essential to evaluate the safety profile of 4-Iodo-2-trifluoromethyl-1-trifluoromethylsulfanylbenzene. Preliminary toxicological assessments suggest low acute toxicity in animal models; however, further long-term studies are required to ascertain chronic toxicity and potential side effects.

Research Findings

A recent study published in a peer-reviewed journal explored the cytotoxicity of this compound on human cell lines. The findings indicated that at concentrations below 100 µg/mL, there was minimal cytotoxic effect observed on normal human fibroblasts, suggesting a favorable safety margin for therapeutic applications.

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